Gusacitinib

Content Navigation

Investigating interdependent JAK-STAT and SYK signaling in atopic dermatitis or chronic hand eczema models demands a single agent with balanced dual inhibition. Gusacitinib (ASN-002) directly addresses this gap as a potent oral SYK/JAK dual inhibitor (JAK1/2/3/TYK2). Key advantages: • Simultaneously blocks SYK and JAK pathways, eliminating PK/dose variables of co-dosed inhibitors. • Modulates Th1, Th2, Th17, Th22 responses, mirroring clinical efficacy in lesion reduction and pruritus. • Distinct selectivity profile (high JAK2/3, lower JAK1) enables precise mechanistic dissection. Supplied as ≥98% pure compound, shipped globally with reliable stock.

CAS Number

Product Name

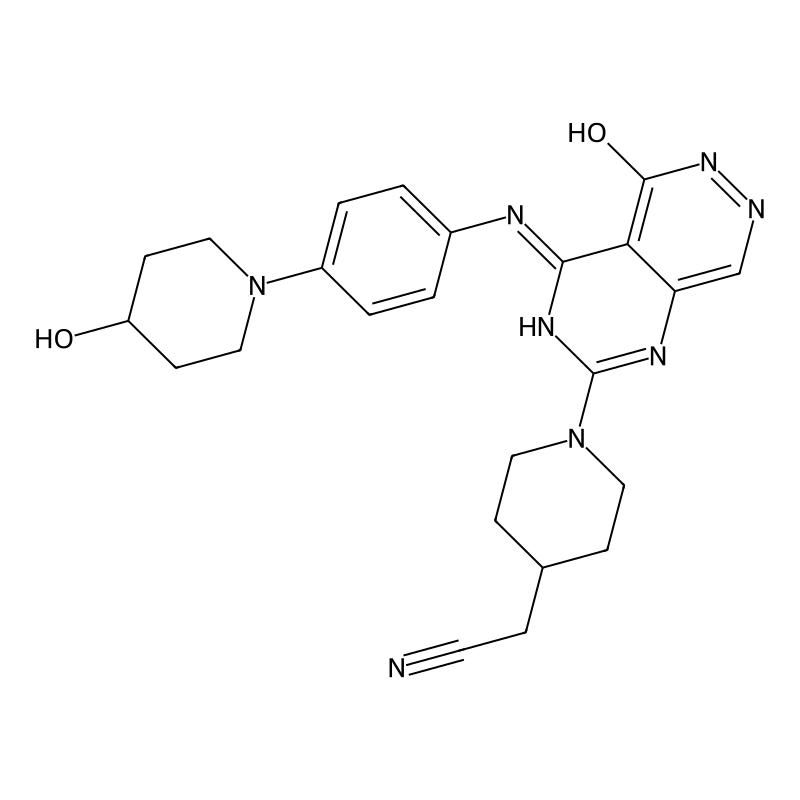

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Gusacitinib, also known as ASN-002, is an orally bioavailable small molecule that functions as a potent dual inhibitor of the Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family, including JAK1, JAK2, JAK3, and TYK2. This dual mechanism allows it to simultaneously block two distinct and critical signaling pathways involved in immune cell activation and inflammatory cytokine production. Its primary application in research is the investigation of treatments for autoimmune and inflammatory conditions, such as atopic dermatitis and chronic hand eczema, where both JAK-STAT and SYK-mediated pathways are implicated.

Research Fit

References

- [1] Bissonnette, R., et al. The oral Janus kinase/spleen tyrosine kinase inhibitor ASN002 demonstrates efficacy and improves associated systemic inflammation in patients with moderate-to-severe atopic dermatitis: results from a randomized double-blind placebo-controlled study. Br J Dermatol. 2019 Oct;181(4):733-742.

- [5] Asana BioSciences' Gusacitinib Granted FDA Fast-Track Designation for Moderate-to-Severe Chronic Hand Eczema. FirstWord Pharma. Feb 03, 2021.

- [7] Gusacitinib. IUPHAR/BPS Guide to PHARMACOLOGY. Ligand page.

- [9] Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema. BioSpace. Jun 02, 2020.

Substituting Gusacitinib with a single-pathway inhibitor, such as a JAK-only or SYK-only inhibitor, is inappropriate for research models where the interplay between both pathways is the subject of investigation. Its specific, balanced potency against both SYK and the various JAK isotypes provides a distinct biochemical profile that cannot be replicated by simply co-administering separate inhibitors, which would introduce significant variables in pharmacokinetics and dose-response relationships. For studies targeting the complex pathogenesis of diseases like atopic dermatitis or chronic hand eczema, where multiple cytokines and immune cells are involved, Gusacitinib's ability to modulate Th1, Th2, Th17, and Th22 pathways via dual inhibition is a key experimental feature not offered by more selective compounds.

Substitution Risk

References

- [1] Reddy, S. et al. Abstract 792: ASN002: A novel dual SYK/JAK inhibitor with strong antitumor activity. AACR 106th Annual Meeting 2015.

- [9] Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema. BioSpace. June 02, 2020.

- [10] Guttman-Yassky, E. Dual JAK/SYK inhibitor a promising systemic treatment for chronic hand eczema. Dermatology Times. June 23, 2020.

Dual Inhibition of SYK and JAK2/3

Gusacitinib provides potent, low-nanomolar inhibition of both SYK and key JAK family members in biochemical assays. It inhibits SYK with an IC50 of 5 nM and is particularly potent against JAK2 (IC50 = 4 nM) and JAK3 (IC50 = 11 nM). This contrasts with a selective JAK inhibitor like Tofacitinib, which primarily inhibits JAK1/3 and has no significant activity against SYK. This balanced dual-target profile is a key differentiator for studies requiring simultaneous suppression of both pathways.

| Evidence Dimension | Biochemical IC50 (nM) |

| Target Compound Data | SYK: 5 nM; JAK2: 4 nM; JAK3: 11 nM |

| Comparator Or Baseline | Tofacitinib (a JAK1/3 inhibitor with negligible SYK activity) |

| Quantified Difference | Gusacitinib possesses potent SYK inhibition (5 nM IC50) which is absent in Tofacitinib. |

| Conditions | In vitro biochemical kinase assays. |

For researchers investigating synergistic effects, this compound provides a single molecule to probe dual pathway blockade, eliminating the complexity of using two separate inhibitors.

Distinct JAK Isoform Selectivity

Unlike first-generation pan-JAK inhibitors, Gusacitinib displays a distinct selectivity profile within the JAK family. While it potently inhibits JAK2 (IC50 = 4 nM), JAK3 (IC50 = 11 nM), and TYK2 (IC50 = 8 nM), it is notably less potent against JAK1 (IC50 = 46 nM). This ~11-fold selectivity for JAK2 over JAK1 and ~4-fold selectivity for JAK3 over JAK1 is a key differentiator from compounds like Tofacitinib, which more potently inhibits JAK1 and JAK3 over JAK2. This profile allows for the investigation of phenotypes where potent JAK2/3 inhibition with relative sparing of JAK1 is desired.

| Evidence Dimension | Biochemical IC50 (nM) |

| Target Compound Data | JAK1: 46 nM; JAK2: 4 nM; JAK3: 11 nM |

| Comparator Or Baseline | Tofacitinib (Potent JAK1/3 inhibitor, less potent on JAK2) |

| Quantified Difference | Gusacitinib is ~11.5x more potent against JAK2 than JAK1; Tofacitinib is more potent against JAK1/3 than JAK2. |

| Conditions | In vitro biochemical kinase assays. |

This specific selectivity profile is critical for researchers needing to minimize effects mediated by JAK1 signaling while strongly inhibiting JAK2 and JAK3.

In Vivo Efficacy in Inflammatory Disease Models

Gusacitinib has demonstrated dose-dependent and statistically significant efficacy in clinical models of inflammatory skin disease. In a Phase 2b study on chronic hand eczema, the 80 mg dose resulted in a 69% decrease in the modified Total Lesion Symptom Score (mTLSS) from baseline, compared to a 33% decrease for placebo (p<0.005). Similarly, in a study on moderate-to-severe atopic dermatitis, 83% of patients in the 80 mg cohort achieved an EASI-50 response (50% improvement in Eczema Area and Severity Index) compared to 22% for placebo. This provides a strong basis for its use in preclinical animal models of similar inflammatory conditions.

| Evidence Dimension | % Decrease in mTLSS (Chronic Hand Eczema) |

| Target Compound Data | 69% decrease (at 80 mg dose) |

| Comparator Or Baseline | Placebo (33% decrease) |

| Quantified Difference | Statistically significant improvement over placebo (p<0.005) |

| Conditions | 16-week, Phase 2b, randomized, double-blind, placebo-controlled study. |

For in vivo studies, this clinical data provides strong evidence of the compound's bioavailability and efficacy on relevant disease endpoints, justifying its selection for preclinical validation and mechanism-of-action studies.

Dermatitis and Inflammatory Skin Models

Based on its demonstrated efficacy in reducing lesion severity and pruritus in atopic dermatitis and chronic hand eczema clinical studies, Gusacitinib is a primary choice for preclinical animal models of these and related skin diseases. Its dual action on JAK and SYK pathways allows for the investigation of complex inflammatory cascades involving multiple immune cell types.

JAK2/JAK3-Dominant Autoimmune Pathologies

The compound's distinct selectivity profile, with high potency against JAK2 and JAK3 but lower potency against JAK1, makes it a suitable tool for dissecting the roles of these specific kinases. It can be used in cell-based assays or in vivo models to study autoimmune or inflammatory processes where JAK2/3 signaling is hypothesized to be more critical than JAK1 signaling.

Synergistic B-Cell and Cytokine Signaling Inhibition

Gusacitinib's potent inhibition of both SYK, critical for B-cell receptor signaling, and JAKs, central to cytokine signaling, makes it an excellent choice for studying diseases with both humoral and cytokine-driven components. This is particularly relevant in models of rheumatoid arthritis or lupus where both pathways are therapeutically relevant.

Application Fit Matrix

References

- [1] Reddy, S. et al. Abstract 792: ASN002: A novel dual SYK/JAK inhibitor with strong antitumor activity. AACR 106th Annual Meeting 2015.

- [8] Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema. Business Wire. June 02, 2020.

- [12] Bissonnette, R., et al. The oral Janus kinase/spleen tyrosine kinase inhibitor ASN002 demonstrates efficacy and improves associated systemic inflammation in patients with moderate-to-severe atopic dermatitis: results from a randomized double-blind placebo-controlled study. Br J Dermatol. 2019 Oct;181(4):733-742.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2. Kinase Inhibitors for the Treatment of Immunological Disorders: Marian C. Bryan, and Naomi S. Rajapaksa; Publication Date (Web): June 5, 2018 (Perspective); DOI: 10.1021/acs.jmedchem.8b00667

Explore Compound Types